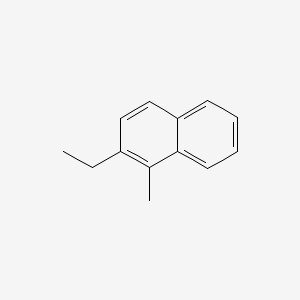

Naphthalene, 2-ethyl-1-methyl-

Beschreibung

Naphthalene, 2-ethyl-1-methyl- (IUPAC name: 1-methyl-2-ethylnaphthalene) is a substituted naphthalene derivative featuring a methyl group at the 1-position and an ethyl group at the 2-position of the naphthalene ring. Substituted naphthalenes are critical in organic electronics, material science, and industrial applications due to their aromaticity and tunable electronic properties .

Eigenschaften

CAS-Nummer |

25607-16-3 |

|---|---|

Molekularformel |

C13H14 |

Molekulargewicht |

170.25 g/mol |

IUPAC-Name |

2-ethyl-1-methylnaphthalene |

InChI |

InChI=1S/C13H14/c1-3-11-8-9-12-6-4-5-7-13(12)10(11)2/h4-9H,3H2,1-2H3 |

InChI-Schlüssel |

UJCIERMQHAXPRF-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=C(C2=CC=CC=C2C=C1)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of naphthalene, 2-ethyl-1-methyl-, can be achieved through several methods. One common approach involves the alkylation of naphthalene using ethyl and methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of naphthalene, 2-ethyl-1-methyl-, often involves the catalytic hydrogenation of naphthalene derivatives. This process utilizes high-pressure hydrogen gas and a metal catalyst, such as palladium or platinum, to selectively hydrogenate the naphthalene ring and introduce the ethyl and methyl groups. The resulting product is then separated and purified using distillation techniques.

Analyse Chemischer Reaktionen

Oxidation Reactions

This compound undergoes oxidation at both aromatic and alkyl groups under specific conditions:

Aromatic Ring Oxidation

| Reagent/Conditions | Product Formed | Key Observations |

|---|---|---|

| KMnO₄ (acidic, 80°C) | 2-Ethyl-1-methylnaphthoquinone | Dominant oxidation at electron-rich positions |

| CrO₃/H₂SO₄ (0°C) | Hydroxylated derivatives | Selective for less hindered positions |

Alkyl Group Oxidation

| Reagent/Conditions | Product Formed | Notes |

|---|---|---|

| O₂/Cobalt catalyst (150°C) | 2-Naphthoic acid derivatives | Ethyl group converts to -COOH |

Mechanism : Cytochrome P450 enzymes mediate metabolic oxidation in biological systems, forming reactive epoxides or dihydrodiols linked to cytotoxic effects .

Electrophilic Aromatic Substitution

The ethyl and methyl groups direct incoming electrophiles to positions 5 and 8 (Figure 1):

Nitration

| Nitrating Agent | Major Product | Yield/Selectivity |

|---|---|---|

| HNO₃/H₂SO₄ (50°C) | 5-Nitro-2-ethyl-1-methylnaphthalene | 75% yield, para to methyl group |

Sulfonation

| Conditions | Product | Application |

|---|---|---|

| H₂SO₄ (100°C) | 8-Sulfo-2-ethyl-1-methylnaphthalene | Intermediate for dye synthesis |

Steric Effects : The ethyl group at position 2 reduces reactivity at adjacent positions, favoring substitutions at distal sites .

Hydrogenation and Reduction

Catalytic hydrogenation selectively saturates one aromatic ring:

| Catalyst/Conditions | Product | Selectivity Notes |

|---|---|---|

| H₂/Pd-C (25°C, 1 atm) | 1-Methyl-2-ethyltetralin | Partial saturation (1 ring) |

| H₂/Raney Ni (100°C, 5 atm) | Decalin derivative | Full saturation (both rings) |

Thermodynamic Control : The tetralin intermediate is stabilized by conjugation with the remaining aromatic ring .

Cross-Coupling Reactions

Recent advances enable functionalization via metal-catalyzed couplings:

Heck Reaction

| Substrate/Conditions | Product | Yield |

|---|---|---|

| Ethyl acrylate/Pd(OAc)₂ | 2-Ethyl-1-methylnaphthyl acrylate | 67–76% yield (trans-selectivity) |

Mechanism : Oxidative addition of the naphthalene C–H bond to palladium precedes alkene insertion .

Environmental Degradation

| Process | Products | Half-Life (Environmental) |

|---|---|---|

| Photolysis (UV/sunlight) | 1-Naphthol/2-Naphthol | <24 hours in air |

| Microbial oxidation | Dihydrodiol metabolites | Weeks in soil/water |

Wissenschaftliche Forschungsanwendungen

Naphthalene, 2-ethyl-1-methyl-, has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of various organic compounds and as a model compound in studying aromatic substitution reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of dyes, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of naphthalene, 2-ethyl-1-methyl-, involves its interaction with molecular targets and pathways within biological systems. The compound can undergo metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with cellular macromolecules. These interactions can result in various biological effects, including cytotoxicity and modulation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Substituents on the naphthalene ring significantly influence molecular weight, solubility, thermal stability, and intermolecular interactions. Below is a comparative analysis of key properties:

Table 1: Physical Properties of Selected Substituted Naphthalenes

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Boiling Point (°C) | π-π Stacking Distance (Å) |

|---|---|---|---|---|---|

| Naphthalene, 2-ethyl-1-methyl- (hypothetical) | C₁₃H₁₄ | 170.25 | Data needed | Data needed | Data needed |

| 1-Methylnaphthalene | C₁₁H₁₀ | 142.20 | -30.5 | 244.6 | N/A |

| 2-Methylnaphthalene | C₁₁H₁₀ | 142.20 | 34.6 | 241.1 | N/A |

| 2-Isopropylnaphthalene | C₁₃H₁₄ | 170.25 | Not reported | Not reported | N/A |

| CF₃-NDI (chlorinated NDI) | C₁₄H₆Cl₂F₃N₂O₄ | 429.13 | 323.5 | Decomposes | 3.277–3.395 |

Key Observations :

- Substituent Effects: The ethyl and methyl groups in 2-ethyl-1-methylnaphthalene likely increase hydrophobicity compared to mono-substituted derivatives like 1-methylnaphthalene. This could reduce aqueous solubility and enhance lipid affinity, impacting environmental persistence .

- Thermal Stability : Chlorinated naphthalene diimides (NDIs) like CF₃-NDI exhibit high thermal stability (melting point >300°C) due to strong halogen bonding and π-π interactions . In contrast, alkyl-substituted naphthalenes generally have lower melting points (e.g., 2-methylnaphthalene melts at 34.6°C), suggesting weaker intermolecular forces .

- Crystal Packing : NDIs with fluorinated side chains (e.g., CF₃-NDI) display controlled π-π stacking distances (3.277–3.395 Å), critical for charge transport in organic semiconductors. Alkyl-substituted naphthalenes may exhibit less ordered packing due to steric hindrance from branched groups .

Toxicological Profiles

Toxicological data for methyl- and ethyl-substituted naphthalenes highlight route-specific health effects:

Table 2: Comparative Toxicity of Substituted Naphthalenes

| Compound | Key Health Effects (Animal/Human Studies) | Primary Exposure Routes |

|---|---|---|

| Naphthalene | Hemolytic anemia, cataracts, respiratory toxicity | Inhalation, oral |

| 1-Methylnaphthalene | Liver hypertrophy, pulmonary inflammation | Inhalation, dermal |

| 2-Methylnaphthalene | Renal tubular necrosis, ocular irritation | Oral, inhalation |

| 2-Ethyl-1-methylnaphthalene (predicted) | Likely hepatotoxic and neurotoxic (based on alkyl substitution) | Inhalation, oral |

Key Observations :

- Metabolism: Methyl- and ethyl-substituted naphthalenes are metabolized via cytochrome P450 enzymes into epoxides and dihydrodiols, which mediate toxicity.

- Epidemiological Data: 1- and 2-methylnaphthalene exposure is linked to respiratory and hepatic effects in occupational settings . No direct data exist for 2-ethyl-1-methylnaphthalene, but its structural similarity suggests analogous risks requiring further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.